molecular formula C18H30 B13955263 9,9-Dimethyldecylbenzene CAS No. 54986-45-7

9,9-Dimethyldecylbenzene

Cat. No.: B13955263
CAS No.: 54986-45-7
M. Wt: 246.4 g/mol
InChI Key: HCCKONGFUBGLMD-UHFFFAOYSA-N
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Description

9,9-Dimethyldecylbenzene: is an organic compound with the molecular formula C18H30 . It is a derivative of benzene, where the benzene ring is substituted with a decyl group at the 9th position, which is further substituted with two methyl groups. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyldecylbenzene typically involves the alkylation of benzene with 9,9-dimethyldecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Benzene+9,9-Dimethyldecyl chlorideAlCl3This compound\text{Benzene} + \text{9,9-Dimethyldecyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Benzene+9,9-Dimethyldecyl chlorideAlCl3​​this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9,9-Dimethyldecylbenzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alkane.

    Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.

    Substitution: Nitric acid, sulfuric acid, halogens, anhydrous conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Nitro, sulfonic, and halogenated derivatives.

Scientific Research Applications

Chemistry: 9,9-Dimethyldecylbenzene is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers, resins, and other specialty chemicals.

Biology: In biological research, this compound is used as a model compound to study the interactions of aromatic hydrocarbons with biological membranes and proteins.

Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used as a solvent and as an additive in lubricants and fuels to enhance their performance characteristics.

Mechanism of Action

The mechanism of action of 9,9-Dimethyldecylbenzene involves its interaction with various molecular targets, primarily through hydrophobic and π-π interactions. These interactions can affect the structural integrity and function of biological membranes and proteins. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability.

Comparison with Similar Compounds

  • 9,9-Dimethyl-9,10-dihydroacridine
  • 9,10-Dimethylanthracene
  • 9,10-Diphenylanthracene

Comparison: Compared to these similar compounds, 9,9-Dimethyldecylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. For instance, 9,9-Dimethyl-9,10-dihydroacridine and 9,10-Dimethylanthracene are known for their photophysical properties, while this compound is more commonly used in industrial applications due to its stability and hydrophobic nature.

Properties

CAS No.

54986-45-7

Molecular Formula

C18H30

Molecular Weight

246.4 g/mol

IUPAC Name

9,9-dimethyldecylbenzene

InChI

InChI=1S/C18H30/c1-18(2,3)16-12-7-5-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,4-7,9,12-13,16H2,1-3H3

InChI Key

HCCKONGFUBGLMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCCCCC1=CC=CC=C1

Origin of Product

United States

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